(6-Formylpyridin-2-yl)boronic acid

説明

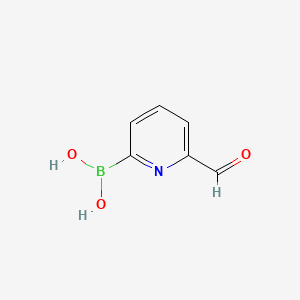

. This compound is characterized by the presence of a formyl group at the 6-position of the pyridine ring and a boronic acid group at the 2-position, making it a versatile molecule for various chemical reactions and applications.

準備方法

The synthesis of (6-Formylpyridin-2-yl)boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen atoms with metal atoms (such as lithium or magnesium) followed by borylation.

Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange to introduce the boronic acid group at the desired position.

Palladium-Catalyzed Cross-Coupling: Halopyridines are coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.

Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the activation of C-H or C-F bonds followed by borylation.

[4+2] Cycloadditions: This approach involves cycloaddition reactions to introduce the boronic acid group.

化学反応の分析

(6-Formylpyridin-2-yl)boronic acid undergoes various types of chemical reactions:

Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

Reduction: The formyl group can be reduced to an alcohol using reducing agents.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Addition: The boronic acid group can react with diols to form cyclic boronate esters.

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives.

科学的研究の応用

Synthesis Applications

(6-Formylpyridin-2-yl)boronic acid is primarily utilized in the Suzuki-Miyaura cross-coupling reaction , a widely used method for forming carbon-carbon bonds. This reaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds, essential in drug discovery and development. |

| Heteroarylation | Used in synthesizing heteroaryl compounds that exhibit biological activity. |

| Synthesis of HIF-1 Inhibitors | Contributes to the development of inhibitors targeting hypoxia-inducible factor pathways. |

Medicinal Chemistry Applications

The compound shows promising potential in medicinal chemistry due to its ability to act as a precursor for biologically active molecules. Its derivatives have been studied for their roles in various therapeutic areas:

-

Cancer Treatment :

- This compound derivatives have been investigated as inhibitors of specific kinases involved in cancer progression. For instance, some derivatives have shown efficacy against Bruton's tyrosine kinase, which is critical in B-cell malignancies.

-

Inflammatory Diseases :

- The compound's derivatives are also being explored for their potential to modulate immune responses, making them candidates for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and pathways involved in disease processes:

Table 2: Biological Targets and Activities

| Target Enzyme | Activity Description |

|---|---|

| Bruton's Tyrosine Kinase | Inhibitor; important for B-cell signaling in hematological cancers. |

| HIF Pathway | Modulator; affects tumor growth under hypoxic conditions. |

作用機序

The mechanism of action of (6-Formylpyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in sensing applications and as a building block for complex molecules. The boronic acid group acts as a mild electrophile, allowing it to participate in various chemical reactions .

類似化合物との比較

(6-Formylpyridin-2-yl)boronic acid can be compared with other pyridinylboronic acids and esters:

2-Pyridinylboronic Acid: Lacks the formyl group, making it less versatile for certain applications.

4-Formylpyridin-2-yl)boronic Acid: The formyl group is at a different position, affecting its reactivity and applications.

3-Pyridinylboronic Acid: Similar to 2-pyridinylboronic acid but with the boronic acid group at the 3-position, leading to different reactivity patterns.

The unique combination of the formyl and boronic acid groups in this compound makes it particularly useful for specific applications in synthesis and sensing.

生物活性

(6-Formylpyridin-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a formyl group at the 6-position and a boronic acid functional group. This structure allows it to participate in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction, which is instrumental in synthesizing complex organic molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to interact with serine proteases and other enzymes, potentially inhibiting their activity. This inhibition can lead to various therapeutic effects, including anticancer activity.

- Cell Cycle Modulation : Research indicates that boronic acids can affect cell cycle progression, particularly at the G2/M phase, leading to growth inhibition in cancer cells. This property is crucial for developing anticancer agents.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress levels within cells, which is significant in conditions like rheumatoid arthritis where ROS play a pathogenic role .

Anticancer Activity

Several studies have highlighted the potential of boronic acids, including this compound, as anticancer agents:

- Case Study : A study demonstrated that certain boronic acid derivatives exhibited IC50 values in the low nanomolar range against various cancer cell lines, indicating potent anticancer properties .

Antibacterial and Antiviral Properties

Boronic acids have also shown promise in antibacterial and antiviral applications:

- Mechanism : The ability to inhibit specific enzymes involved in bacterial cell wall synthesis suggests potential antibacterial activity. Similarly, their interaction with viral proteins could lead to antiviral effects .

Applications in Drug Discovery

The unique properties of this compound make it a valuable candidate in drug discovery:

- Synthesis of Bioactive Compounds : Its role in the Suzuki-Miyaura reaction allows for the efficient synthesis of diverse bioactive molecules that can be further modified for enhanced activity.

- Sensor Development : The compound's ability to bind diols makes it useful in developing sensors for detecting biomolecules.

- Pharmacokinetics : Studies have indicated that modifications of boronic acids can improve their pharmacokinetic profiles, enhancing their efficacy as drug candidates .

Comparative Analysis

A comparison with similar compounds reveals the unique advantages of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Pyridinylboronic Acid | Lacks formyl group; less versatile | Moderate activity |

| 4-Formylpyridin-2-yl Boronic Acid | Different position of formyl group; varied reactivity | Limited applications |

| 3-Pyridinylboronic Acid | Similar structure; different reactivity patterns | Lower potency |

特性

IUPAC Name |

(6-formylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXILAYGCHAABTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694462 | |

| Record name | (6-Formylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-00-9 | |

| Record name | B-(6-Formyl-2-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Formylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。